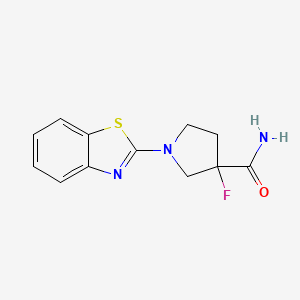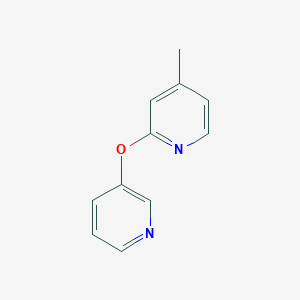![molecular formula C18H21N7 B15113882 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113882.png)
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group, a piperazine ring, and a pyrimidine ring with a pyrrolidine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrimidine ring: Starting from a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
Substitution with pyrrolidine: The pyrimidine ring is then substituted with a pyrrolidine group using nucleophilic substitution reactions.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine-pyrrolidine intermediate.
Attachment to the pyridine ring: Finally, the piperazine-pyrimidine-pyrrolidine intermediate is attached to a pyridine ring that has a carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can be performed on the carbonitrile group to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine and piperazine rings.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.
Piperazine derivatives: Compounds with a piperazine ring, such as 1-(2-pyrimidyl)piperazine.
Pyrimidine derivatives: Compounds with a pyrimidine ring, such as 2-(pyrrolidin-1-yl)pyrimidines.
Uniqueness
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21N7 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H21N7/c19-13-15-3-4-16(21-14-15)23-9-11-24(12-10-23)17-5-6-20-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2 |
Clé InChI |
FLCWCKXBRASVQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B15113802.png)
![3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B15113809.png)
![3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15113814.png)
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15113827.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15113846.png)
![2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15113847.png)
![6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15113851.png)
![4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one](/img/structure/B15113857.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B15113874.png)
![3-[[(1-Propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113879.png)

![2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15113886.png)

